molecular formula C16H14N2OS B10843777 4-(Methyl(4-phenylthiazol-2-yl)amino)phenol

4-(Methyl(4-phenylthiazol-2-yl)amino)phenol

Cat. No.: B10843777
M. Wt: 282.4 g/mol
InChI Key: XDKOSPFALAXPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(methyl(4-phenylthiazol-2-yl)amino)phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methyl(4-phenylthiazol-2-yl)amino)phenol typically involves the reaction of 4-phenylthiazol-2-amine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(methyl(4-phenylthiazol-2-yl)amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(methyl(4-phenylthiazol-2-yl)amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(methyl(4-phenylthiazol-2-yl)amino)phenol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation. Additionally, it may interact with cellular receptors and signaling pathways to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both phenyl and methyl groups on the thiazole ring enhances its interaction with biological targets and increases its potential as a therapeutic agent .

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

4-[methyl-(4-phenyl-1,3-thiazol-2-yl)amino]phenol

InChI

InChI=1S/C16H14N2OS/c1-18(13-7-9-14(19)10-8-13)16-17-15(11-20-16)12-5-3-2-4-6-12/h2-11,19H,1H3

InChI Key

XDKOSPFALAXPJO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.